Aab(1) avermectin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’‘-Epiacetylamino-4’'-deoxyavermectin B1 is a derivative of avermectin, a class of compounds known for their potent anthelmintic and insecticidal properties. This compound is characterized by its molecular formula C50H75NO14 and a molecular weight of 914.1288 . It is primarily used in the field of veterinary medicine and agriculture to control parasitic infections and pests.
Vorbereitungsmethoden
The synthesis of 4’‘-Epiacetylamino-4’'-deoxyavermectin B1 involves several steps, starting from the parent compound avermectin B1. The key steps include:
Industrial production methods typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to achieve the desired product.
Analyse Chemischer Reaktionen
4’‘-Epiacetylamino-4’'-deoxyavermectin B1 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4’‘-Epiacetylamino-4’'-deoxyavermectin B1 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the chemical behavior of avermectins and their derivatives.
Biology: It is used to investigate the biological activity of avermectins, particularly their anthelmintic and insecticidal properties.
Medicine: It is explored for its potential therapeutic applications in treating parasitic infections.
Industry: It is used in the development of new pesticides and veterinary drugs.
Wirkmechanismus
The mechanism of action of 4’‘-Epiacetylamino-4’'-deoxyavermectin B1 involves binding to specific molecular targets in parasites and insects. It primarily targets glutamate-gated chloride channels, leading to an influx of chloride ions into the cells. This results in hyperpolarization of the cell membrane, causing paralysis and death of the parasite or insect . The compound’s efficacy is attributed to its high affinity for these channels and its ability to disrupt normal cellular function.
Vergleich Mit ähnlichen Verbindungen
4’‘-Epiacetylamino-4’'-deoxyavermectin B1 is unique among avermectin derivatives due to its specific chemical modifications. Similar compounds include:
Avermectin B1: The parent compound, known for its broad-spectrum anthelmintic and insecticidal activity.
Ivermectin: A widely used derivative with enhanced potency and a broader spectrum of activity.
Doramectin: Another derivative with improved pharmacokinetic properties and efficacy.
Compared to these compounds, 4’‘-Epiacetylamino-4’'-deoxyavermectin B1 offers unique advantages in terms of its specific chemical structure and targeted activity.
Eigenschaften
CAS-Nummer |
160902-72-7 |
---|---|
Molekularformel |
C50H75NO14 |
Molekulargewicht |
914.143 |
InChI |
InChI=1S/C50H75NO14/c1-12-26(2)45-29(5)18-19-49(65-45)24-36-21-35(64-49)17-16-28(4)44(27(3)14-13-15-34-25-58-47-43(53)30(6)20-37(48(54)61-36)50(34,47)55)62-41-23-39(57-11)46(32(8)60-41)63-40-22-38(56-10)42(31(7)59-40)51-33(9)52/h13-16,18-20,26-27,29,31-32,35-47,53,55H,12,17,21-25H2,1-11H3,(H,51,52)/b14-13+,28-16+,34-15+/t26?,27-,29-,31-,32-,35+,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,46-,47+,49+,50+/m0/s1 |
InChI-Schlüssel |
ZKWQQXZUCOBISE-ICGOKAJASA-N |
SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C |
Synonyme |
4/'/'-epiacetylamino-4/'/'-deoxyavermectin B1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.